(Diphenylarsino)dimethylgallium
Description
Context of Group 13-15 Organometallic Compounds in Advanced Materials Science
Organometallic compounds involving elements from Group 13 (like gallium and aluminum) and Group 15 (like arsenic and phosphorus) are at the forefront of materials science research. chinesechemsoc.orggoogle.comacs.org These compounds serve as vital precursors for the synthesis of III-V semiconductors, a class of materials with unique electronic and optoelectronic properties. nih.govwikipedia.org The ability to form a direct sigma bond between a Group 13 metal and a Group 15 element within a single molecule is a key feature that makes these compounds particularly valuable.
The versatility of organometallic compounds extends across a wide range of elements, including alkali metals, alkaline earth metals, transition metals, and metalloids like boron and silicon. mt.com This diversity allows for the fine-tuning of chemical and physical properties to meet the specific demands of advanced material applications.
Evolution of Precursor Chemistry for III-V Semiconductors
The methods for producing III-V semiconductors have evolved significantly. Initially, the production of materials like gallium arsenide and indium phosphide (B1233454) was primarily the domain of materials scientists and electrical engineers, who utilized the thermal reaction of compounds such as trimethylgallium (B75665) (Ga(CH₃)₃) and arsine (AsH₃). dbpedia.org This traditional approach, while commercially viable, presents several challenges, including the handling of pyrophoric and highly toxic starting materials, difficulties in controlling stoichiometry, and the occurrence of undesirable side reactions.
The evolution of precursor chemistry has been driven by the need to overcome these limitations. Research has increasingly focused on designing and developing novel reagents that offer improved stability, lower toxicity, and better control over the deposition process. This has led to a greater involvement of synthetic inorganic and organometallic chemists in the field of semiconductor fabrication. The addition of nitrogen to III-V semiconductor alloys, for instance, has been shown to radically alter their electronic properties. aps.org
Research Imperative for Single-Source Precursors in Gallium Arsenide Fabrication
A significant advancement in the field has been the development of single-source precursors. These are molecules that contain both the Group 13 and Group 15 elements within the same structure, such as (Diphenylarsino)dimethylgallium. The key advantage of single-source precursors is the presence of a strong σ-bond between the gallium and arsenic atoms. This pre-existing bond simplifies the deposition process and can lead to the formation of stoichiometric gallium arsenide (GaAs) with greater ease and precision. tandfonline.com
The use of single-source precursors offers several benefits over traditional dual-source methods:
Improved Safety: They are generally more stable towards air and moisture and are considerably less toxic than the separate Group III and Group V starting materials.
Enhanced Stoichiometry Control: The 1:1 ratio of gallium to arsenic within the precursor molecule helps to ensure the formation of a semiconductor with the correct elemental composition. tandfonline.com
Facile Thermal Elimination: The substituents on the gallium and arsenic atoms are designed to be easily eliminated upon heating, leaving behind the desired inorganic material.
The research into compounds like (Diphenylarsino)dimethylgallium is therefore driven by the pressing need for safer, more efficient, and more precise methods for fabricating high-performance gallium arsenide thin films and nanoparticles. rsc.org
Compound Information
| Compound Name | Formula |
| (Diphenylarsino)dimethylgallium | C₁₄H₁₆AsGa |
| Gallium Arsenide | GaAs |
| Trimethylgallium | Ga(CH₃)₃ |
| Arsine | AsH₃ |
| Indium Phosphide | InP |
| Aluminum Nitride | AlN |
| Aluminum Phosphide | AlP |
| Aluminum Arsenide | AlAs |
| Aluminum Antimonide | AlSb |
Chemical Synthesis and Properties
The synthesis of (Diphenylarsino)dimethylgallium can be achieved through various organometallic reactions. One common method involves the reaction of a lithium arsenide with a halogallane or the dehalosilylation between a silylarsine and a halogallane. dtic.mil Another synthetic route involves the reaction of diphenylmercury (B1670734) with an excess of trimethylgallium at elevated temperatures. researchgate.net
Physical and Chemical Properties of (Diphenylarsino)dimethylgallium guidechem.com
| Property | Value |
| CAS Number | 94113-53-8 |
| Molecular Formula | C₁₄H₁₆AsGa |
| Molecular Weight | 328.92 g/mol |
Properties
CAS No. |
94113-53-8 |
|---|---|
Molecular Formula |
C14H16AsGa |
Molecular Weight |
328.92 g/mol |
InChI |
InChI=1S/C12H10As.2CH3.Ga/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;;/h1-10H;2*1H3; |
InChI Key |
GNYZZUPYIBEMNR-UHFFFAOYSA-N |
Canonical SMILES |
C[Ga]C.C1=CC=C(C=C1)[As]C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Structural Characterization of Diphenylarsino Dimethylgallium
Elemental Analysis for Stoichiometric Verification
The empirical formula and purity of (Diphenylarsino)dimethylgallium have been rigorously established through elemental analysis. This technique provides a quantitative determination of the mass percentages of carbon and hydrogen within the compound, which can then be compared against the theoretically calculated values derived from its molecular formula, C₁₄H₁₆AsGa. Such a comparison is fundamental for verifying the stoichiometry of the synthesized compound.
Detailed research findings from the synthesis and characterization of (Diphenylarsino)dimethylgallium have reported specific values for its elemental composition. The compound was prepared and its elemental analysis was conducted to confirm its structure and purity.
The theoretically expected percentages of carbon and hydrogen are calculated from the molecular formula (C₁₄H₁₆AsGa) and the atomic masses of the constituent elements (C = 12.011 u, H = 1.008 u, As = 74.922 u, Ga = 69.723 u). The molecular weight of (Diphenylarsino)dimethylgallium is 328.92 g/mol .
The experimental values obtained for carbon and hydrogen content are in close agreement with the theoretical predictions, thus confirming the successful synthesis and the assigned stoichiometry of (Diphenylarsino)dimethylgallium. The close correlation between the found and calculated values substantiates the empirical formula of the compound.
Below is a data table summarizing the results of the elemental analysis for (Diphenylarsino)dimethylgallium.
| Element | Theoretical Percentage (%) | Found Percentage (%) |
| Carbon | 51.10 | 51.3 |
| Hydrogen | 4.90 | 5.0 |
Mechanistic Investigations of Diphenylarsino Dimethylgallium Reactivity
Thermal Decomposition Pathways and Kinetic Studies
There is currently no available data detailing the thermal decomposition pathways or kinetic parameters for (Diphenylarsino)dimethylgallium. To understand its stability and breakdown products, studies involving techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and mass spectrometry would be required. Such investigations would be crucial for applications where the compound is subjected to elevated temperatures, for instance, in chemical vapor deposition processes.
Surface Adsorption and Reaction Mechanisms on Semiconductor Substrates
The potential use of (Diphenylarsino)dimethylgallium as a single-source precursor for the deposition of gallium arsenide (GaAs) thin films makes its surface chemistry a critical area of interest. However, specific studies on its adsorption and reaction on semiconductor surfaces are not found in the public domain.
Site-Specific Reactivity on Reconstructed Gallium Arsenide (001) Surfaces
Research into the site-specific reactivity of (Diphenylarsino)dimethylgallium on the various reconstructions of the GaAs(001) surface is essential for controlling film growth at the atomic level. Understanding how the molecule interacts with Ga-rich or As-rich surfaces would provide insights into nucleation and growth mechanisms.
Dissociative Adsorption Processes of Precursor Fragments
A detailed analysis of the dissociative adsorption of fragments from the (Diphenylarsino)dimethylgallium molecule upon interaction with a semiconductor surface is not available. This would involve identifying the initial bond cleavages and the nature of the adsorbed species, which are fundamental steps in the thin film deposition process.
Reactivity with Protic Ligands and Ancillary Reagents
Information regarding the reactions of (Diphenylarsino)dimethylgallium with protic ligands, such as alcohols or amines, or with other ancillary reagents is not documented. Such studies would be valuable for understanding its stability in different chemical environments and for the potential synthesis of new derivative compounds.
Formation and Dissociation Characteristics of Donor-Acceptor Adducts
There is no literature available on the formation of donor-acceptor adducts involving (Diphenylarsino)dimethylgallium. Investigations into its Lewis acidic or basic character and its ability to form adducts with other molecules would provide a more complete picture of its chemical reactivity.
Coordination Chemistry of Diphenylarsino Dimethylgallium
Ligand Behavior and Coordination Modes of Diphenylarsino Moieties
The diphenylarsino moiety, -As(C₆H₅)₂, can exhibit various coordination behaviors, acting as a ligand in the formation of metal complexes. These moieties can coordinate to a metal center in a monodentate fashion, where only the arsenic atom forms a bond with the metal.
Furthermore, ligands containing diphenylarsino groups can act as bidentate or polydentate ligands if they possess other donor atoms. mdpi.com For instance, a ligand containing both a diphenylarsino group and another functional group with a donor atom, such as nitrogen or oxygen, can coordinate to a metal center through both donor sites, forming a chelate ring. mdpi.com The presence of additional donor functions can facilitate tridentate or even higher polydentate coordination modes. mdpi.com The coordination behavior is also influenced by the reaction conditions and the nature of the metal ion. In some cases, the phosphine (B1218219) ligand (a close relative of the arsine ligand) has been observed to migrate from the primary metal center to an aluminum-containing co-catalyst, altering the catalytic activity. nih.gov
Influence of Steric and Electronic Factors on Coordination Number and Geometry
The coordination number and geometry of complexes formed from (Diphenylarsino)dimethylgallium are significantly influenced by both steric and electronic factors.
Steric effects arise from the spatial arrangement of atoms and groups within a molecule. The bulky phenyl groups on the arsenic atom in the diphenylarsino moiety can create steric hindrance, which can limit the number of ligands that can coordinate to the gallium center. mdpi.com This steric crowding can influence the final coordination geometry of the complex, potentially favoring lower coordination numbers to minimize repulsive interactions between ligands. shivajichk.ac.inmdpi.com For instance, the presence of bulky groups near a donor atom can weaken the metal-ligand bond and decrease the stability of the complex. shivajichk.ac.in In some systems, steric tuning of ligands has been shown to have a profound impact on the isomerization processes of complexes. rsc.org
Electronic effects relate to the distribution of electron density within the molecule. The electronegativity of the donor atoms and the nature of the substituents on the ligands can alter the electronic properties of the coordinating atoms, thereby influencing the strength of the metal-ligand bonds. nih.govrsc.org For example, methylation of ligands can increase the electron-richness of the system, which in turn can fine-tune the electronic structure of the resulting metal-organic materials. rsc.org The interplay of these electronic factors can affect the stability and reactivity of the coordination complexes. nih.gov In some cases, while electronic tuning of ligands may have a minimal effect on the kinetics and thermodynamic stabilities of isomers, steric effects can be the dominant factor. rsc.org
The final coordination number and geometry of a complex are therefore a result of the delicate balance between these steric and electronic influences, which dictate the most energetically favorable arrangement of ligands around the central metal ion. nih.gov
Theoretical and Computational Chemistry Studies on Diphenylarsino Dimethylgallium
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (Diphenylarsino)dimethylgallium, DFT calculations would be instrumental in determining fundamental properties such as the molecular orbital energies (HOMO-LUMO gap), electron density distribution, and the nature of the frontier orbitals. This analysis would provide insights into the molecule's reactivity and spectroscopic properties. However, a thorough search of scientific databases yields no published studies that have performed DFT calculations on this specific compound.
Computational Modeling of Reaction Pathways and Energy Landscape
Computational modeling can elucidate the mechanisms of chemical reactions by mapping out the potential energy surface. For (Diphenylarsino)dimethylgallium, this would involve calculating the transition states and intermediates for potential reactions, such as ligand exchange or decomposition pathways. The resulting energy landscape would be crucial for understanding its stability and reactivity. At present, there are no available computational studies detailing the reaction pathways or the energy landscape of (Diphenylarsino)dimethylgallium.
Prediction of Molecular Conformations and Isomeric Forms
The three-dimensional arrangement of atoms in a molecule dictates many of its physical and chemical properties. Computational methods can predict the most stable molecular conformations and the relative energies of different isomeric forms of (Diphenylarsino)dimethylgallium. Such studies would clarify the geometry around the gallium and arsenic centers and the orientation of the phenyl and methyl groups. Regrettably, no research articles detailing the prediction of molecular conformations or isomeric forms for this compound could be located.
Development of Molecular Dynamics Simulations for Gas-Phase and Surface Interactions
Molecular dynamics (MD) simulations can model the dynamic behavior of molecules over time. For (Diphenylarsino)dimethylgallium, MD simulations could be developed to study its behavior in the gas phase, providing insights into its vibrational modes and intramolecular motions. Furthermore, simulations of its interaction with surfaces would be valuable for understanding its potential applications in materials science, for example, as a precursor in chemical vapor deposition. To date, no studies on the molecular dynamics simulations of (Diphenylarsino)dimethylgallium in the gas phase or its surface interactions have been published.
Applications of Diphenylarsino Dimethylgallium in Advanced Materials Synthesis
Role as a Single-Source Precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for III-V Semiconductor Growth
Metal-Organic Chemical Vapor Deposition (MOCVD) is a dominant technique for producing high-quality epitaxial layers of compound semiconductors. aip.org The choice of precursor materials is critical to the success of the MOCVD process, influencing film quality, purity, and safety. sigmaaldrich.com (Diphenylarsino)dimethylgallium, an arsenogallane, has been investigated as a single-source precursor for the growth of gallium arsenide (GaAs), a key material in optoelectronics and high-speed electronics. illinois.edu
Single-source precursors like (Diphenylarsino)dimethylgallium offer several advantages over conventional binary precursor systems. A primary benefit is the reduction of premature reactions in the gas phase. capes.gov.br In conventional MOCVD, the separate group III and group V precursors can react in the gas phase before reaching the substrate, leading to the formation of adducts or polymers that can deplete the reactants and incorporate impurities into the growing film. capes.gov.br By having both gallium and arsenic in a single molecule, the likelihood of these undesirable pre-reactions is diminished.
Furthermore, single-source precursors provide inherent stoichiometric control. illinois.edu The 1:1 ratio of gallium to arsenic within the (Diphenylarsino)dimethylgallium molecule ensures that the elements are delivered to the substrate surface in the correct proportion for the growth of stoichiometric GaAs. This simplifies the process by eliminating the need to precisely control the flow rates of two separate and highly reactive gases, which can be a significant challenge in conventional MOCVD. illinois.educapes.gov.br Another significant advantage is the reduced toxicity compared to the highly hazardous arsine (AsH₃) gas typically used as the arsenic source in conventional MOCVD. illinois.edubohrium.com
| Feature | Single-Source Precursor ((Diphenylarsino)dimethylgallium) | Conventional Binary System (e.g., Trimethylgallium (B75665) + Arsine) |
| Pre-reactions | Minimized due to pre-existing Ga-As bond | Prone to gas-phase pre-reactions, forming adducts |
| Stoichiometry Control | Inherent 1:1 Ga:As ratio within the molecule | Requires precise control of individual precursor flow rates |
| Safety | Lower toxicity compared to highly hazardous arsine gas | Utilizes highly toxic and pyrophoric gases like arsine |
| Process Complexity | Simplified due to fewer variables to control | More complex due to the need to manage multiple reactive sources |
The use of single-source precursors can influence the crystalline quality and purity of the deposited gallium arsenide films. For instance, studies on similar single-source precursors have demonstrated the growth of GaAs films with low carbon contamination. osti.gov The decomposition pathway of the precursor is crucial; for example, the use of trifluoromethyl substituents on the precursor has been explored to reduce carbon incorporation. illinois.edu The thermal stability of the precursor and the nature of the leaving groups play a significant role in determining the purity and crystallinity of the resulting epitaxial layer. Research has shown that with appropriate single-source precursors and deposition conditions, high-quality GaAs films with good morphology can be achieved. bohrium.com For example, films grown using a related precursor, (Me₂Ga(µ-t-Bu₂As))₂, on various substrates were found to be oriented and polycrystalline, with photoluminescence spectra confirming the characteristic bandgap of GaAs. osti.gov
The conventional method for MOCVD of GaAs involves the use of trimethylgallium (TMGa) and arsine (AsH₃) as the gallium and arsenic sources, respectively. This system has been extensively studied and is capable of producing high-purity GaAs with excellent electronic properties. illinois.edu However, it suffers from the high toxicity of arsine and the potential for carbon incorporation from the methyl groups of TMGa. illinois.edudtic.mil
(Diphenylarsino)dimethylgallium and other arsenogallanes have been proposed as alternatives to address these issues. illinois.edu The primary advantage lies in the reduced hazard due to the elimination of free arsine. capes.gov.br From a process standpoint, the single-source nature simplifies the delivery and control of the precursors. However, the growth temperature and the decomposition byproducts of the single-source precursor must be carefully managed to avoid the incorporation of impurities from the phenyl and methyl ligands. While conventional systems have achieved high electron mobilities and low background carrier concentrations, the development of single-source precursors like (Diphenylarsino)dimethylgallium is driven by the desire for safer and simpler manufacturing processes. illinois.edu
| Parameter | (Diphenylarsino)dimethylgallium | Trimethylgallium + Arsine |
| Precursor State | Single solid or liquid source | Two separate gaseous/liquid sources |
| Toxicity | Lower, avoids free arsine | High, due to the use of arsine gas |
| Stoichiometry | Fixed 1:1 Ga:As ratio | Variable, dependent on flow rates |
| Carbon Incorporation | Potential from phenyl and methyl groups | Potential from methyl groups of TMGa |
| Process Control | Simpler, single precursor flow | Complex, requires precise control of two flows |
| Maturity | Less mature, under research | Mature and widely used in industry |
Exploration in Low-Temperature Deposition Technologies
There is a growing interest in developing low-temperature deposition methods for semiconductor materials to enable their integration with a wider range of substrates, including those that are not thermally stable at high temperatures. diva-portal.org Single-source precursors like (Diphenylarsino)dimethylgallium can be designed to decompose at lower temperatures compared to the reaction temperatures required for conventional binary precursors. The pre-existing bond between the gallium and arsenic atoms can facilitate a lower activation energy for the deposition process. The ability to deposit GaAs at lower temperatures could be beneficial for creating complex device structures and reducing thermal stress. bohrium.com Research into similar systems has explored deposition at temperatures around 525°C, which is a step towards lower temperature processing. osti.gov
Potential for Utilization in Atomic Layer Deposition (ALD) Processes
Atomic Layer Deposition (ALD) is a thin-film deposition technique that relies on sequential, self-limiting surface reactions to grow films with atomic-level precision. wikipedia.org While conventional ALD uses two separate precursors, the concept of using single-source precursors is also being explored. A single-source precursor for ALD would need to be carefully designed to exhibit the necessary self-limiting adsorption and reaction behavior. While specific studies on (Diphenylarsino)dimethylgallium for ALD are not widely reported, the development of volatile and stable single-source precursors is a key area of research for enabling ALD of complex materials like III-V semiconductors. researchgate.netnih.gov The use of such precursors could potentially simplify the ALD process by reducing the number of precursor steps per cycle.
Contribution to the Synthesis of III-V Nanomaterials and Quantum Dots
III-V nanomaterials, including quantum dots (QDs), have garnered significant attention for their unique optoelectronic properties, which are tunable with size. rsc.org The synthesis of high-quality III-V QDs has been challenging due to the high reactivity of the precursors and the difficulty in controlling nucleation and growth. nih.gov Single-source precursors are promising candidates for the synthesis of these nanomaterials. They can offer better control over stoichiometry and potentially lead to more uniform nanoparticles. youtube.com The use of a single molecule containing both the group III and group V elements can simplify the reaction chemistry and provide a more controlled release of the constituent atoms for nanoparticle formation. This approach could be particularly advantageous for producing alloyed or core-shell III-V nanostructures with precise composition control. nih.govnih.gov Although the direct application of (Diphenylarsino)dimethylgallium for QD synthesis is an area for further research, the principles of using single-source precursors are highly relevant to advancing the field of III-V nanomaterials. arxiv.org
Future Directions in Precursor Design for Emerging Electronic and Optoelectronic Devices
The design of molecular precursors is a critical factor in advancing the fabrication of next-generation electronic and optoelectronic devices. The traditional method for depositing compound semiconductors like Gallium Arsenide (GaAs) often involves the use of separate, highly reactive, and toxic sources for the group III and group V elements, such as trimethylgallium (Ga(CH₃)₃) and arsine (AsH₃). This dual-source approach presents challenges in terms of safety, stoichiometry control, and unwanted side reactions.
A significant future direction lies in the development of single-source precursors , which are molecules that contain all the necessary elements for the desired material in a single, stable compound. capes.gov.br This approach offers several advantages, including improved safety due to the use of less hazardous materials, better control over the elemental ratio in the final material, and potentially lower deposition temperatures. capes.gov.br
(Diphenylarsino)dimethylgallium, with the chemical formula C₁₄H₁₆AsGa, represents a class of single-source precursors designed to deliver both gallium and arsenic. The core idea is to have a stable molecule that can be transported into a reaction chamber and then decomposed in a controlled manner to form a high-purity thin film of GaAs.
Key Areas for Future Precursor Design:
Tailored Decomposition Pathways: A primary goal is to design precursors that decompose cleanly, leaving minimal carbon contamination in the deposited film. The choice of organic groups (ligands) attached to the gallium and arsenic atoms plays a crucial role. For (Diphenylarsino)dimethylgallium, the methyl and phenyl groups must detach from the gallium and arsenic atoms, respectively, without incorporating into the growing GaAs lattice. Future research will focus on modifying these ligands to facilitate cleaner and more efficient decomposition at lower temperatures.
Enhanced Volatility and Stability: An ideal precursor must be volatile enough to be transported in the gas phase but stable enough to not decompose prematurely. The molecular structure of the precursor dictates these properties. Research into modifying the ligand structure of compounds like (Diphenylarsino)dimethylgallium aims to optimize this balance, ensuring consistent delivery to the substrate surface.
Lower Temperature Deposition: Reducing the deposition temperature is crucial for several reasons. It can enable the use of a wider range of substrates, including flexible polymers for next-generation flexible electronics. Lower temperatures can also reduce thermal stress and defect formation in the deposited films, leading to higher-quality materials and improved device performance. The design of precursors that decompose efficiently at lower temperatures is a major thrust in the field.
Precursors for Nanomaterials: The synthesis of nanomaterials, such as quantum dots and nanowires, requires precise control over nucleation and growth. Single-source precursors are particularly well-suited for this, as they can provide a localized and stoichiometric source of the constituent elements. Future work will explore the use of precursors like (Diphenylarsino)dimethylgallium for the bottom-up synthesis of complex nanostructures for advanced sensors, lasers, and quantum computing applications.
Interactive Table: Properties of (Diphenylarsino)dimethylgallium
| Property | Value |
| Chemical Formula | C₁₄H₁₆AsGa |
| CAS Number | 94113-53-8 |
| Molecular Weight | 328.92 g/mol |
| Composition | Gallium, Arsenic, Carbon, Hydrogen |
| Key Feature | Single-source precursor for GaAs |
The development of single-source precursors like (Diphenylarsino)dimethylgallium is a testament to the power of molecular engineering in advancing materials science. While significant research is still needed to fully realize their potential, the future direction is clear: the design of highly specialized molecules that can deliver the building blocks for the next generation of electronic and optoelectronic devices with unprecedented precision and control.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
